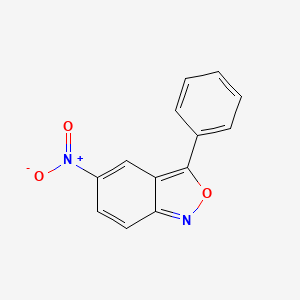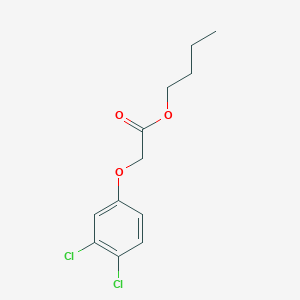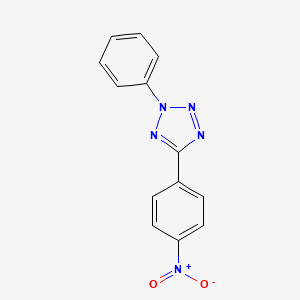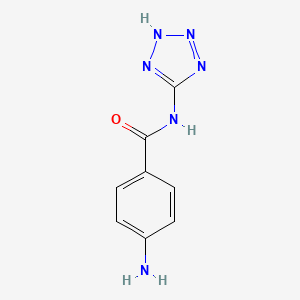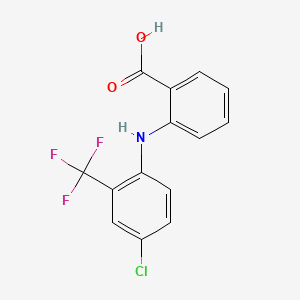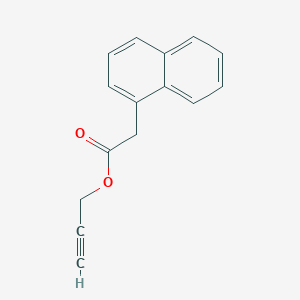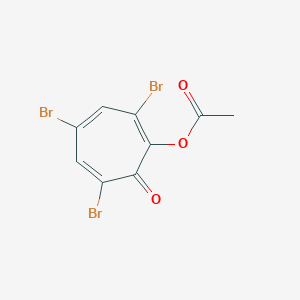
2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate is a chemical compound with the molecular formula C9H5Br3O3 and a molecular weight of 400.846 g/mol . This compound is known for its unique structure, which includes a tribrominated cycloheptatrienone core with an acetate group attached. It is often used in various chemical reactions and research applications due to its reactivity and stability.
Métodos De Preparación
The synthesis of 2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate typically involves the bromination of cycloheptatrienone followed by acetylation. One common method involves the reaction of cycloheptatrienone with bromine in the presence of a catalyst to introduce the bromine atoms at the 2, 4, and 6 positions. The resulting tribrominated product is then reacted with acetic anhydride to form the acetate ester .
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely debrominated products.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state products, although this is less common due to the already high oxidation state of the bromine atoms.
Common reagents used in these reactions include sodium borohydride for reductions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and reduction reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, although it is not yet used in clinical settings.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate involves its reactivity with various biological and chemical targets. The bromine atoms can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. The acetate group can also undergo hydrolysis under basic conditions, releasing acetic acid and the corresponding tribrominated cycloheptatrienone .
Comparación Con Compuestos Similares
Similar compounds to 2,4,6-Tribromo-7-oxocyclohepta-1,3,5-trien-1-yl acetate include:
2,4,7-Tribromo-2,4,6-cycloheptatrien-1-one: This compound lacks the acetate group but has a similar tribrominated cycloheptatrienone core.
2,4,6-Tribromo-3,5-diiodoaniline: This compound has a similar tribrominated structure but with additional iodine atoms and an aniline group.
2,4,6-Tribromo-3-methoxy-phenol: This compound features a tribrominated phenol core with a methoxy group.
The uniqueness of this compound lies in its combination of the tribrominated cycloheptatrienone core with an acetate group, which imparts distinct reactivity and stability properties.
Propiedades
Número CAS |
41809-63-6 |
|---|---|
Fórmula molecular |
C9H5Br3O3 |
Peso molecular |
400.85 g/mol |
Nombre IUPAC |
(2,4,6-tribromo-7-oxocyclohepta-1,3,5-trien-1-yl) acetate |
InChI |
InChI=1S/C9H5Br3O3/c1-4(13)15-9-7(12)3-5(10)2-6(11)8(9)14/h2-3H,1H3 |
Clave InChI |
GDBJCLICJLTQTD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C(C1=O)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


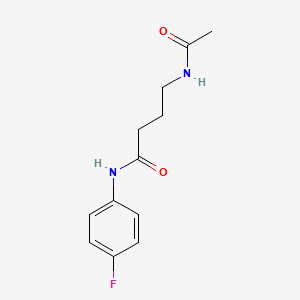
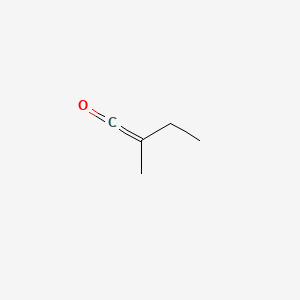
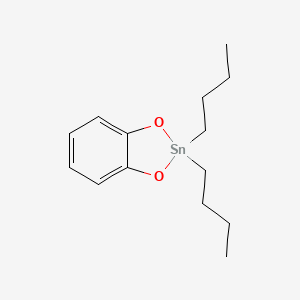
![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
